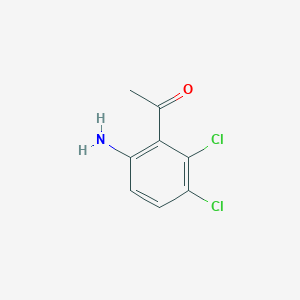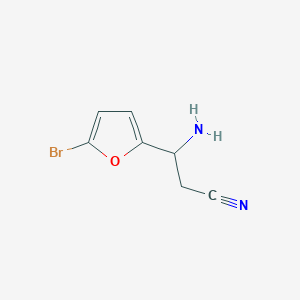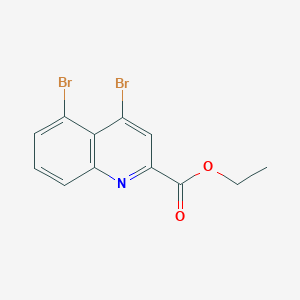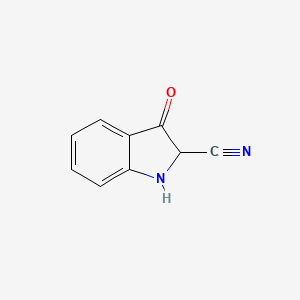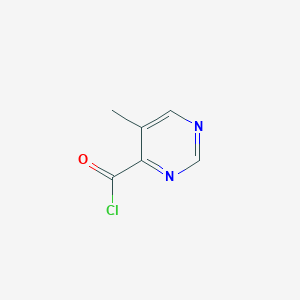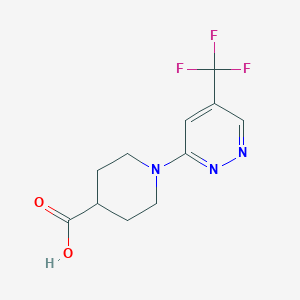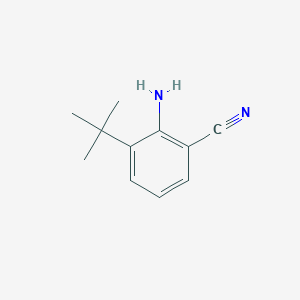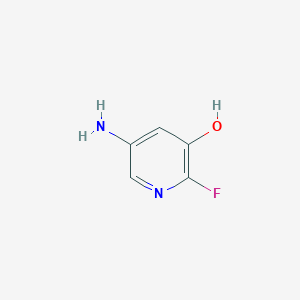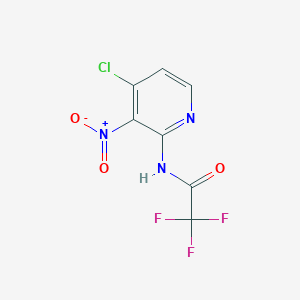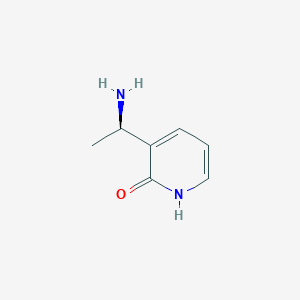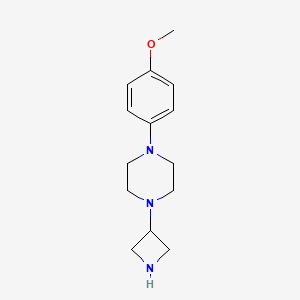
Solanoeclepin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solanoeclepin A is a natural compound first isolated from the roots of potato plants (Solanaceae Juss.) by Mulder et al. It is a highly active hatching stimulant for the potato cyst nematode (Globodera rostochiensis and Globodera pallida), which causes significant damage to potato crops . The compound belongs to the tetranortriterpene class and has a unique and complex chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Solanoeclepin A involves several key steps, including intramolecular cyclization and Diels-Alder reactions. One of the crucial steps is the construction of the highly strained tricyclo[5.2.1.01,6]decane skeleton (DEF ring system) and the synthesis of the ABC carbon framework through an intramolecular Diels-Alder reaction of a furan derivative . The synthesis also includes an intramolecular nucleophilic cyclization to assemble its complex structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the production is carried out in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Solanoeclepin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Solanoeclepin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Studied for its role in the hatching of potato cyst nematodes and its potential use in pest control.
Industry: Potential use as an environmentally friendly nematocide for agricultural purposes.
Mechanism of Action
Solanoeclepin A exerts its effects by acting as a hatching stimulant for potato cyst nematodes. It interacts with specific receptors or pathways in the nematodes, triggering the hatching process. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics natural hatching factors released by host plants .
Comparison with Similar Compounds
Similar Compounds
Glycinoeclepin A: Another hatching stimulant for soybean cyst nematodes, with a similar mechanism of action.
Other tetranortriterpenes: Compounds with similar structures and biological activities.
Uniqueness
Solanoeclepin A is unique due to its highly complex and strained chemical structure, which makes its synthesis challenging. Its specific activity as a hatching stimulant for potato cyst nematodes also sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H30O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(1R,2R)-2-[(1R,7R,10R,11S,15S,16R,18S)-11,18-dihydroxy-4-methoxy-6,6,15-trimethyl-3,8,19-trioxo-20-oxahexacyclo[14.2.1.17,10.01,15.02,12.05,10]icosa-2(12),4-dien-16-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H30O9/c1-23(2)18-17(35-4)16(30)15-10(19(31)26(18)8-13(28)20(23)36-26)5-6-24(3)25(12-7-11(12)21(32)33)9-14(29)27(15,24)22(25)34/h11-12,14,19-20,29,31H,5-9H2,1-4H3,(H,32,33)/t11-,12-,14+,19+,20+,24+,25+,26-,27-/m1/s1 |
InChI Key |
RJGYDIIDNSNYIB-AVXUVGQDSA-N |
Isomeric SMILES |
C[C@@]12CCC3=C([C@@]14[C@H](C[C@@]2(C4=O)[C@@H]5C[C@H]5C(=O)O)O)C(=O)C(=C6[C@@]7([C@H]3O)CC(=O)[C@@H](C6(C)C)O7)OC |
Canonical SMILES |
CC1(C2C(=O)CC3(C1=C(C(=O)C4=C(C3O)CCC5(C46C(CC5(C6=O)C7CC7C(=O)O)O)C)OC)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


